viteagnusin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

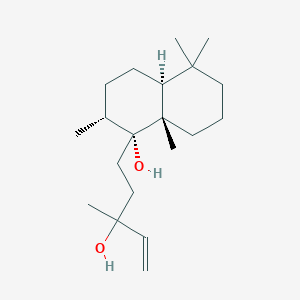

Viteagnusin D is a labdane diterpenoid resulting from the formal allylic rearrangement of the allylic hydroxy group of peregrinol. It has a role as a plant metabolite. It is a labdane diterpenoid, a tertiary allylic alcohol and a carbobicyclic compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Viteagnusin D exhibits several pharmacological activities that make it a subject of interest in medicinal research:

- Dopaminergic Activity : this compound has been shown to interact with dopamine receptors, particularly D2 and D3 receptors. This interaction is significant for its potential use in treating conditions related to hormonal imbalances, such as premenstrual syndrome (PMS) and mastalgia. The ability of this compound to lower prolactin levels through dopaminergic pathways suggests its utility in managing symptoms associated with hyperprolactinemia .

- Anti-Inflammatory Effects : Research indicates that compounds from Vitex agnus-castus, including this compound, possess anti-inflammatory properties. These effects have been demonstrated in various animal models, where the administration of extracts showed a reduction in inflammation markers .

- Antitumor Activity : Preliminary studies have highlighted the cytotoxic effects of diterpenoids against various cancer cell lines. This compound may contribute to these effects, although specific studies on its direct antitumor activity are still limited .

Clinical Applications

The clinical applications of this compound primarily revolve around its use in herbal medicine:

- Menstrual Disorders : Historically, Vitex agnus-castus has been used to treat menstrual cycle disorders. This compound's role in modulating dopamine levels positions it as a potential therapeutic agent for conditions like PMS and other menstrual irregularities .

- Hormonal Regulation : Given its dopaminergic effects, this compound may be beneficial in managing hormonal disorders related to prolactin and estrogen levels. This makes it a candidate for further research into treatments for conditions such as amenorrhea and luteal phase defects .

Research Findings and Case Studies

Several studies have documented the biosynthesis and pharmacological potential of diterpenoids from Vitex agnus-castus, including this compound:

Analyse Chemischer Reaktionen

Biosynthetic Pathways

Viteagnusin D is biosynthesized via diterpene synthase (diTPS)-mediated cyclization of geranylgeranyl diphosphate (GGPP). Key steps involve:

-

Class II diTPS : Catalyzes the initial cyclization of GGPP to form copalyl diphosphate (CPP), a bicyclic intermediate.

-

Class I diTPS : Modifies CPP through dephosphorylation and carbocation rearrangements, yielding labdane diterpenoids like this compound .

-

Oxidative modifications : Post-cyclization oxidation by cytochrome P450 enzymes introduces hydroxyl groups, critical for functional diversity .

Structural Features and Reactivity

The molecular formula C₂₀H₃₆O₂ (MW: 308.5 g/mol) indicates a labdane skeleton with two oxygen-containing functional groups. Key structural motifs include:

-

Hydroxyl groups : Potential sites for esterification or glycosylation.

-

Methyl and isopropyl substituents : Influence steric hindrance in reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆O₂ | |

| Molecular Weight | 308.5 g/mol | |

| Observed Mass (MALDI) | 347.2357 m/z ([M + K]⁺) | |

| Retention Time (LC) | 17.4, 17.8 min |

Derivatization and Functionalization

While direct synthetic reactions of this compound are understudied, analogous labdane diterpenoids undergo:

-

Acetylation : Hydroxyl groups react with acetic anhydride to form acetate derivatives, enhancing lipophilicity .

-

Oxidation : Tertiary alcohols may be oxidized to ketones under controlled conditions, though steric hindrance limits reactivity .

-

Ester hydrolysis : Base-mediated cleavage of ester moieties in related compounds (e.g., viteagnusin I) suggests potential for modifying this compound .

Analytical Characterization

Key techniques for elucidating reactions and structure include:

Eigenschaften

Molekularformel |

C20H36O2 |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C20H36O2/c1-7-18(5,21)13-14-20(22)15(2)9-10-16-17(3,4)11-8-12-19(16,20)6/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19+,20-/m1/s1 |

InChI-Schlüssel |

QNIUYBRZAVVKNV-NJNUCJBSSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@]1(CCC(C)(C=C)O)O)(CCCC2(C)C)C |

Kanonische SMILES |

CC1CCC2C(CCCC2(C1(CCC(C)(C=C)O)O)C)(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.